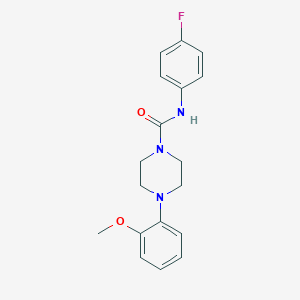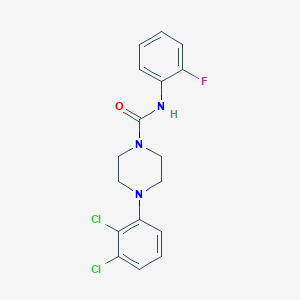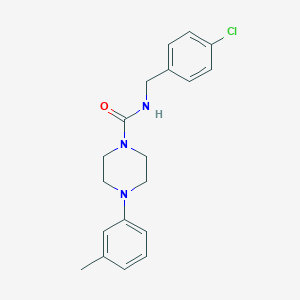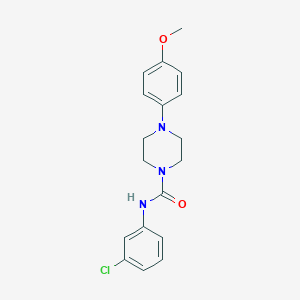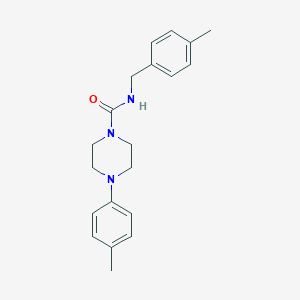![molecular formula C17H13ClN2O4 B281942 4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CA-4 or combretastatin A-4, and it belongs to the class of combretastatins, which are natural products derived from the African willow tree.
科学的研究の応用
CA-4 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, CA-4 has been shown to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division. CA-4 has also been investigated as a potential treatment for cardiovascular disease, as it has been shown to improve blood flow and reduce inflammation. Additionally, CA-4 has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.
作用機序
The mechanism of action of CA-4 involves the disruption of the microtubule network, which is essential for cell division. CA-4 binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and leads to the depolymerization of existing microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
CA-4 has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. In cancer cells, CA-4 induces apoptosis and inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. CA-4 has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, CA-4 has been shown to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using CA-4 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, CA-4 has been shown to have low toxicity in normal cells, which is an important consideration for the development of new drugs. However, one limitation of using CA-4 in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on CA-4, including the development of new cancer treatments, the investigation of its potential applications in cardiovascular disease and neurological disorders, and the optimization of its synthesis method. Additionally, further research is needed to fully understand the mechanism of action of CA-4 and its effects on normal cells.
合成法
The synthesis of CA-4 is a complex process that involves several steps. The most common method for synthesizing CA-4 is through the condensation of 3-chloroaniline and 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The resulting product is then treated with acetic anhydride to form the anhydride intermediate, which is then reacted with the amino acid L-phenylalanine to form CA-4.
特性
分子式 |
C17H13ClN2O4 |
|---|---|
分子量 |
344.7 g/mol |
IUPAC名 |
(Z)-4-[2-[(3-chlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-4-3-5-12(10-11)19-17(24)13-6-1-2-7-14(13)20-15(21)8-9-16(22)23/h1-10H,(H,19,24)(H,20,21)(H,22,23)/b9-8- |
InChIキー |
NPNKOLQLIQSMHZ-HJWRWDBZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C=CC(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
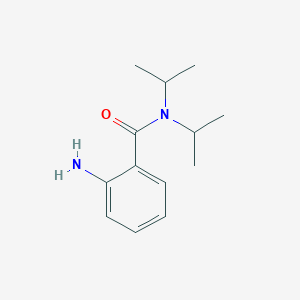
![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
